molecular formula C11H13BrN2 B2891640 6-Bromogramine CAS No. 59609-63-1

6-Bromogramine

Cat. No. B2891640
Key on ui cas rn: 59609-63-1
M. Wt: 253.143
InChI Key: CKUNQRCQLWHINE-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

To a solution of 6-bromoindole (7.18 g, 36.6 mmol) in CH2Cl2 (140 mL) was added N,N-dimethylmethylene ammonium chloride (5.48 g, 58.6 mmol, 1.60 eq.) in one portion and the resultant mixture was stirred at rt for 2 h under N2. Water (150 mL) and 1M NaOH (62 mL, 62 mmol) were added, and the reaction mixture was extracted with EtOAc (300 mL). The organic layer was washed with aqueous saturated NaCl and dried (MgSO4). The solvent was removed in vacuo to give 9.29 g (100%) of the title compound.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
N,N-dimethylmethylene ammonium chloride
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
62 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[Cl-].C[CH:13]=[N+:14]=[CH:15]C.O.[OH-].[Na+].[CH2:20](Cl)Cl>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:13][N:14]([CH3:15])[CH3:20])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
N,N-dimethylmethylene ammonium chloride
Quantity
5.48 g
Type
reactant
Smiles
[Cl-].CC=[N+]=CC
Name
Quantity
140 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
62 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CNC2=C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.29 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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